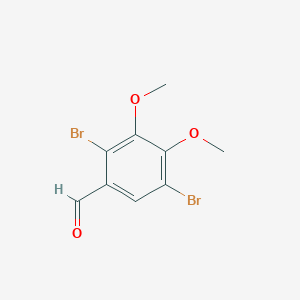

2,5-Dibromo-3,4-dimethoxybenzaldehyde

Description

2,5-Dibromo-3,4-dimethoxybenzaldehyde is a brominated aromatic aldehyde characterized by bromine substituents at positions 2 and 5, methoxy groups at positions 3 and 4, and an aldehyde functional group at position 1 (Figure 1). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as benzothiophenes and indole derivatives . Its bromine atoms enhance electrophilic reactivity, enabling participation in cross-coupling reactions, while the methoxy groups contribute to electronic modulation of the aromatic ring. Applications span medicinal chemistry and materials science, with its derivatives explored for biological activities and functional materials.

Properties

Molecular Formula |

C9H8Br2O3 |

|---|---|

Molecular Weight |

323.97 g/mol |

IUPAC Name |

2,5-dibromo-3,4-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H8Br2O3/c1-13-8-6(10)3-5(4-12)7(11)9(8)14-2/h3-4H,1-2H3 |

InChI Key |

FZKNQQXVLMTLAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1OC)Br)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,4-dimethoxybenzaldehyde typically involves the bromination of 3,4-dimethoxybenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactors, efficient mixing, and temperature control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,5-Dibromo-3,4-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of 2,5-dibromo-3,4-dimethoxybenzoic acid.

Reduction: Formation of 2,5-dibromo-3,4-dimethoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- Role : 2,5-Dibromo-3,4-dimethoxybenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization through various chemical reactions such as nucleophilic substitution and coupling reactions.

- Reactions :

- Substitution Reactions : The bromine atoms can be replaced with other functional groups, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Biological Research

Enzyme Inhibition Studies

- Target Enzyme : This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme is significant for managing conditions such as diabetes by delaying carbohydrate absorption.

- Mechanism of Action : The compound binds to the active site of α-glucosidase, inducing conformational changes that hinder its enzymatic function. This results in reduced postprandial hyperglycemia, making it a potential candidate for diabetes treatment .

Cytotoxicity Studies

- Cancer Research : Similar brominated compounds have shown cytotoxic effects against cancer cells. The presence of bromine may enhance the compound's ability to induce apoptosis or inhibit cell proliferation in various cancer cell lines.

Material Science

Development of Specialty Chemicals

- Applications : The unique properties of this compound make it useful in the production of specialty chemicals for various applications including:

Case Study 1: Diabetes Management

A study demonstrated that derivatives of this compound significantly reduced blood glucose levels in diabetic mice. The long-term administration led to improvements in insulin sensitivity and enhanced insulin signaling pathways by promoting the phosphorylation of key proteins involved in glucose metabolism.

Case Study 2: Antimicrobial Activity

Research on similar brominated compounds has indicated potential antimicrobial properties. These compounds were effective against various bacterial strains, suggesting that this compound could be explored for its antibacterial applications .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2,5-Dibromo-3,4-dimethoxybenzaldehyde can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis of its similarities and differences with five related compounds:

Table 1: Substituent Patterns and Key Properties of Comparable Compounds

Physicochemical Properties

- Melting Points : While direct data for this compound is unavailable, analogs like o-Nitro-3,4-dimethoxybenzaldehyde-derived cinnamic acid exhibit m.p. 164°C, highlighting the impact of nitro groups on crystallinity . Hydroxylated analogs (e.g., 3,5-Dibromo-2-hydroxy-4,6-dimethoxybenzaldehyde) likely have higher melting points due to intermolecular hydrogen bonding .

Biological Activity

2,5-Dibromo-3,4-dimethoxybenzaldehyde is an organic compound that has garnered attention in various fields of research due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H8Br2O3. Its structure includes two bromine substituents and two methoxy groups on a benzaldehyde backbone, which significantly influence its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The primary target of this compound is α-glucosidase , an enzyme crucial for carbohydrate metabolism. The compound acts as an inhibitor of this enzyme, leading to delayed carbohydrate hydrolysis and reduced postprandial hyperglycemia. This mechanism is particularly relevant for developing antidiabetic agents aimed at managing blood glucose levels .

Antidiabetic Effects

Research indicates that this compound demonstrates significant antidiabetic properties. In studies involving diabetic animal models, the compound has been shown to lower blood glucose levels and improve insulin sensitivity. For instance, a derivative of this compound was found to enhance insulin signaling pathways in muscle cells and improve liver glycogen storage in diabetic mice .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit biofilm formation effectively. In one study, derivatives of this compound displayed significant inhibition rates against bacterial pathogens . The presence of bromine and methoxy groups appears to enhance its antimicrobial efficacy compared to non-brominated analogs.

Case Studies

- Antidiabetic Study : A study evaluated the effects of a derivative of this compound on diabetic BKS db mice. Results showed a notable reduction in blood glucose levels and improved insulin sensitivity after long-term oral administration .

- Antimicrobial Study : In a comparative analysis of various chalcone derivatives inspired by this compound, researchers found that certain derivatives inhibited biofilm formation by up to 87% compared to controls. This suggests potential applications in treating infections caused by biofilm-forming bacteria .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-3,4-dimethoxybenzaldehyde | One bromine atom | Moderate α-glucosidase inhibition |

| 2,3-Dibromo-4,5-dihydroxybenzaldehyde | Hydroxy groups instead of methoxy | Antioxidant properties |

| 4-Bromo-2,5-dimethoxybenzaldehyde | Similar structure with one less bromine | Limited biological activity |

The unique combination of bromine and methoxy groups in this compound enhances its reactivity and biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.